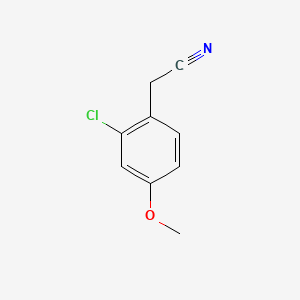

(2-Chloro-4-methoxyphenyl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-4-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYXNWLFQOJYNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624853 | |

| Record name | (2-Chloro-4-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170737-93-6 | |

| Record name | (2-Chloro-4-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Chloro-4-methoxyphenyl)acetonitrile CAS number

An In-depth Technical Guide to (2-Chloro-4-methoxyphenyl)acetonitrile

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound, bearing the CAS Number 170737-93-6, is a pivotal intermediate in the landscape of modern pharmaceutical synthesis.[1] Its unique substitution pattern—a chloro group ortho to the acetonitrile moiety and a methoxy group in the para position—renders it a versatile building block for a range of complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, a robust synthesis protocol grounded in established chemical principles, and a discussion of its applications in drug development. The content herein is curated for researchers, medicinal chemists, and process development scientists, offering both theoretical understanding and practical, actionable methodologies.

Core Molecular Attributes and Physicochemical Properties

Understanding the fundamental properties of this compound is paramount for its effective utilization in synthesis and for ensuring safe laboratory handling. The compound is a substituted benzeneacetonitrile, a class of molecules widely recognized for their utility as precursors to phenethylamines and other pharmacologically active scaffolds.

Structural and Chemical Identity

-

IUPAC Name: 2-(2-Chloro-4-methoxyphenyl)acetonitrile

-

CAS Number: 170737-93-6[1]

-

Molecular Formula: C₉H₈ClNO[1]

-

Synonyms: 2-Chloro-4-methoxybenzeneacetonitrile, 2-Chloro-4-methoxybenzyl cyanide[1]

Physicochemical Data

The physical properties of this compound dictate its behavior in various solvent systems and its requirements for purification and storage. The data presented below has been consolidated from chemical supplier databases.

| Property | Value | Source(s) |

| Molecular Weight | 181.62 g/mol | [1] |

| Appearance | White to dark brown crystalline powder | [1] |

| Melting Point | 42-44 °C | [1] |

| Boiling Point | 300.7 ± 27.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Solubility | Insoluble in water; soluble in common organic solvents | [1] |

| Flash Point | 135.7 ± 23.7 °C | [1] |

| Refractive Index | 1.536 | [1] |

| XLogP3 | 2.19 | [1] |

Synthesis Pathway: Nucleophilic Cyanation of a Benzyl Halide

The most direct and industrially scalable synthesis of this compound involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This is a classic Sₙ2 reaction, valued for its efficiency and reliability. The causality behind this choice of pathway lies in the high reactivity of benzyl halides and the potent nucleophilicity of the cyanide ion.

Reaction Scheme

The synthesis initiates from the commercially available 2-chloro-4-methoxybenzyl alcohol, which is first converted to the more reactive benzyl chloride. This intermediate is then subjected to cyanation without the need for extensive purification.

Sources

(2-Chloro-4-methoxyphenyl)acetonitrile chemical properties

An In-depth Technical Guide to (2-Chloro-4-methoxyphenyl)acetonitrile: Properties, Synthesis, and Applications

Introduction

This compound, also known as 2-Chloro-4-methoxybenzeneacetonitrile, is a substituted aromatic nitrile with the chemical formula C₉H₈ClNO.[1] This compound serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules for the pharmaceutical and chemical industries.[2] Its structure, featuring a chlorinated and methoxylated phenyl ring attached to an acetonitrile moiety, provides multiple reactive sites, making it a versatile building block. The presence of the chloro and methoxy groups is particularly significant in drug discovery, as these substituents can modulate a molecule's physicochemical properties, metabolic stability, and binding interactions with biological targets.[3] This guide offers a detailed examination of its chemical properties, synthesis, reactivity, applications, and safety protocols for researchers and drug development professionals.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are crucial for designing synthetic routes, purification procedures, and formulation strategies.

| Property | Value | Reference |

| CAS Number | 170737-93-6 | [1][2] |

| Molecular Formula | C₉H₈ClNO | [1][2] |

| Molecular Weight | 181.62 g/mol | [1][2] |

| Appearance | White or dark brown powder | [2] |

| Melting Point | 42-44 °C | [2] |

| Boiling Point | 300.7 ± 27.0 °C at 760 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Water Solubility | Insoluble | [2] |

| Flash Point | 135.7 ± 23.7 °C | [2] |

| Vapor Pressure | 0.001 mmHg at 25°C | [2] |

| Refractive Index | 1.536 | [2] |

| XLogP3 | 2.19 | [2] |

Synthesis Methodologies

General Synthetic Workflow: Cyanation of a Benzyl Halide

The following protocol is a representative procedure adapted from established methods for similar compounds, such as the synthesis of p-methoxyphenylacetonitrile.[4] The key transformation is the conversion of a 2-chloro-4-methoxybenzyl halide (e.g., chloride or bromide) to the desired nitrile.

Caption: General two-step synthesis of this compound.

Experimental Protocol: Synthesis via Benzyl Halide

Disclaimer: This protocol is illustrative and should be adapted and optimized based on laboratory conditions and safety assessments. Work involving cyanide salts must be performed in a well-ventilated chemical fume hood with extreme caution.[4]

-

Preparation of 2-Chloro-4-methoxybenzyl Chloride (Intermediate):

-

To a stirred solution of 2-chloro-4-methoxybenzyl alcohol in a suitable solvent (e.g., dichloromethane), add a halogenating agent (e.g., thionyl chloride) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction carefully with ice-water and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude benzyl chloride, which is often used immediately in the next step due to potential instability.[4]

-

-

Synthesis of this compound:

-

In a flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium cyanide (NaCN) in an anhydrous polar aprotic solvent like DMF or acetone.[4][5] Causality: Anhydrous conditions are preferred to prevent the hydrolysis of the benzyl halide back to the alcohol and to minimize the formation of isonitrile byproducts.[4]

-

Add the crude 2-chloro-4-methoxybenzyl chloride solution dropwise to the stirred cyanide solution.

-

Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Remove the solvent by distillation under reduced pressure.

-

Dissolve the resulting residue in an organic solvent (e.g., ethyl acetate) and wash thoroughly with water to remove any remaining cyanide salts.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

-

Key Reactions and Mechanistic Insights

The chemical reactivity of this compound is dominated by the nitrile functional group and the activated methylene bridge.

Caption: Reactivity map for this compound.

-

Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions. Partial hydrolysis yields the corresponding carboxamide, while complete hydrolysis affords (2-chloro-4-methoxyphenyl)acetic acid, another important synthetic intermediate.

-

Reduction: The nitrile can be reduced to the corresponding primary amine, 2-(2-chloro-4-methoxyphenyl)ethanamine. Common reducing agents include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂ with a metal catalyst like Pd, Pt, or Ni).

-

Alpha-Carbon Reactivity: The protons on the carbon adjacent to the nitrile group (α-carbon) are acidic (pKa ≈ 25-30 in DMSO) and can be removed by a strong base (e.g., NaH, LDA) to form a resonance-stabilized carbanion. This nucleophile can then participate in various carbon-carbon bond-forming reactions, such as alkylations with alkyl halides or condensation reactions with aldehydes and ketones.[6]

-

Photocatalytic Decyanation: Modern synthetic methods have enabled the radical-mediated removal of the cyanide group. For instance, a photocatalytic approach using a diphenylboryl radical can selectively cleave the benzylic C(sp³)–CN bond via an N-borylimidoyl radical intermediate, resulting in the formation of a new C-H bond.[7] This reaction is valuable for late-stage functionalization where removal of the nitrile is desired.[7]

Applications in Research and Drug Development

Phenylacetonitrile derivatives are cornerstone intermediates in medicinal chemistry. The title compound, with its specific substitution pattern, holds potential in several areas.

-

Scaffold for Bioactive Molecules: As a bulk drug intermediate, it provides a structural framework for building more complex molecules.[2] The nitrile group can be transformed into amines, amides, or carboxylic acids, which are common functional groups in active pharmaceutical ingredients (APIs).

-

Intermediate for Anesthetic and CNS Agents: Related hydroxymethoxyphenylacetonitriles are documented as key intermediates in the synthesis of the intravenous anesthetic agent propanidid.[8] Furthermore, substituted phenylacetonitriles are critical for the synthesis of CNS-active drugs like the antidepressant Venlafaxine.[9]

-

Role in Regenerative Medicine: Research has shown that certain phenylacetonitrile derivatives can act as small molecule inducers of Oct3/4, a key transcription factor for pluripotency.[10] This suggests a potential application for compounds derived from this scaffold in the field of induced pluripotent stem cells (iPSCs) and regenerative medicine.[10]

-

Modulation of Pharmacokinetic Properties: The chloro and methoxy groups are frequently employed by medicinal chemists to fine-tune the properties of drug candidates.[3] A chlorine atom can block metabolic oxidation sites and enhance binding through halogen bonding, while a methoxy group can alter solubility and serve as a hydrogen bond acceptor.

Safety and Handling

This compound, like other organic nitriles, requires careful handling due to its potential toxicity. The following information is synthesized from safety data sheets of structurally related compounds.[11][12][13][14]

-

Hazard Identification:

-

Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[12][13][15]

-

Irritation: Causes skin irritation and serious eye irritation.[11][16] May cause respiratory irritation.[11][15]

-

Reactivity: Contact with strong acids can cause the release of highly toxic and flammable hydrogen cyanide (HCN) gas.[14]

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[12][13]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[11][13]

-

Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[11] If exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[13]

-

-

Handling and Storage:

-

Avoid all personal contact, including inhalation of dust or vapors. Do not eat, drink, or smoke when using this product.[17]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

-

Store away from incompatible materials, including strong oxidizing agents, strong acids, and strong bases.[12][13]

-

-

First-Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting.[16][17]

-

If on Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[11][12]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[11][12]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[11]

-

References

- 4-METHOXYPHENYL ACETONITRILE. Sdfine. [Link]

- Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers. PubMed. [Link]

- 2-(3-chloro-4-methoxyphenyl)acetonitrile (C9H8ClNO). PubChem. [Link]

- p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. [Link]

- Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation.

- Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

- Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.

- 2-(4-METHOXYPHENYL)ACETONITRILE | CAS 104-47-2.

- Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile.

- (2-Methoxyphenyl)acetonitrile. NIST WebBook. [Link]

- 4-METHOXYBENZYL CYANIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

- 4-Chloro-2-Methoxybenzyl cyanide | CAS#:170737-92-5. Chemsrc. [Link]

- Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Deriv

- Advances in the Application of Acetonitrile in Organic Synthesis since 2018. MDPI. [Link]

- para Methoxy phenyl aceto nitrile.

Sources

- 1. This compound CAS#: 170737-93-6 [amp.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. drughunter.com [drughunter.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4-HYDROXY-3-METHOXYPHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol - Google Patents [patents.google.com]

- 10. Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. lobachemie.com [lobachemie.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

(2-Chloro-4-methoxyphenyl)acetonitrile molecular weight

An In-Depth Technical Guide to (2-Chloro-4-methoxyphenyl)acetonitrile: A Core Intermediate in Modern Drug Discovery

Authored by a Senior Application Scientist

Introduction

This compound is a highly functionalized aromatic compound that has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its strategic combination of a chlorinated and methoxylated phenyl ring with a reactive nitrile group makes it a versatile intermediate for constructing a wide array of molecular architectures. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will explore its fundamental physicochemical properties, detailed synthesis protocols, applications in medicinal chemistry, and essential safety protocols, offering field-proven insights into its practical use.

Physicochemical Properties and Compound Identification

The precise characterization of this compound is foundational to its application in reproducible and scalable synthetic chemistry. The compound presents as a white to off-white or sometimes dark brown solid powder under standard conditions, with a melting point that makes it convenient to handle in a laboratory setting.[1][2] Its insolubility in water necessitates the use of organic solvents for reactions and purification processes.[1][2]

A summary of its key physicochemical data is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 181.62 g/mol | [1][2] |

| Molecular Formula | C₉H₈ClNO | [1] |

| CAS Number | 170737-93-6 | [1][3] |

| Appearance | White to off-white solid powder | [1][2] |

| Melting Point | 42-44 °C | [1][2] |

| Boiling Point | 300.7 ± 27.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Water Solubility | Insoluble | [1][2] |

| Synonyms | 2-(2-chloro-4-methoxyphenyl)acetonitrile; 2-Chloro-4-methoxybenzyl cyanide | [1][3] |

The molecular structure, featuring a chlorine atom ortho to the acetonitrile group and a methoxy group in the para position, provides a unique electronic and steric profile. The chloro and methoxy groups are well-recognized in drug discovery for their ability to modulate a molecule's metabolic stability, binding affinity, and overall pharmacokinetic properties.[4]

Synthesis of this compound: A Validated Protocol

The synthesis of arylacetonitriles is a cornerstone of organic chemistry, often serving as the initial step for introducing a two-carbon chain with a versatile nitrile handle. The most common and industrially scalable method for preparing this compound is through the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. The protocol described below is a robust, self-validating system adapted from established methodologies for similar structures.[5]

Experimental Protocol: Cyanation of 2-Chloro-4-methoxybenzyl chloride

This procedure details the synthesis via a nucleophilic substitution reaction. The choice of an aprotic polar solvent like dimethylsulfoxide (DMSO) is critical; it effectively solvates the sodium cyanide cation, thereby increasing the nucleophilicity of the cyanide anion and promoting the desired SN2 reaction pathway.

Materials:

-

2-Chloro-4-methoxybenzyl chloride

-

Sodium cyanide (NaCN)

-

Dimethylsulfoxide (DMSO), anhydrous

-

Diethyl ether

-

Deionized water

-

Magnesium sulfate (MgSO₄), anhydrous

-

Hydrochloric acid, dilute solution (1:1)

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve sodium cyanide (40.6 g) in anhydrous dimethylsulfoxide (230 mL). The use of an inert atmosphere is crucial to prevent moisture from interfering with the reaction.

-

Substrate Addition: Gently heat the solution to 40 °C. Slowly add 2-chloro-4-methoxybenzyl chloride (145 g) to the solution over a period of 40-45 minutes. The controlled addition and temperature management are vital to prevent exothermic runaway reactions and the formation of undesired byproducts.

-

Reaction Progression: After the addition is complete, maintain the reaction mixture at 40-45 °C and stir for approximately 6 hours. Monitoring the reaction by thin-layer chromatography (TLC) is recommended to ensure the complete consumption of the starting benzyl chloride.

-

Aqueous Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into 800 mL of cold water. This step quenches the reaction and precipitates the organic product, which is insoluble in water.

-

Extraction: The precipitated product, which may appear as an oil, is then extracted into diethyl ether (3 x 200 mL portions). Diethyl ether is an effective solvent for this purpose due to its low boiling point and immiscibility with water.

-

Washing: The combined ethereal extracts are washed sequentially with a dilute hydrochloric acid solution (2 x 100 mL) to remove any basic impurities, followed by deionized water (2 x 100 mL) to remove any remaining acid and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude this compound.

-

Purification and Characterization: The resulting crystalline solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity. The final product should be characterized by NMR spectroscopy and its melting point should be confirmed to be within the 42-44 °C range.[1][2][5]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Versatility of this compound in synthesis.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of this compound is paramount to ensure laboratory safety. The compound is classified as toxic if swallowed and causes skin and serious eye irritation. [6]Inhalation of dust may lead to respiratory irritation. [6] Precautions for Safe Handling:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. [1][6]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or a face shield). [6]* Avoidance: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. [1]Do not breathe in dust, fumes, or vapors. [6]* Hygiene: Wash hands and any exposed skin thoroughly after handling. [7]Do not eat, drink, or smoke in the work area. [7] Conditions for Safe Storage:

-

Store the container tightly closed in a dry, cool, and well-ventilated place. [1][2][6]* Keep locked up and away from incompatible materials such as strong oxidizing agents, acids, and bases. [7][8] Emergency Procedures:

-

If Swallowed: Immediately call a POISON CENTER or doctor. [6][7]* If on Skin: Wash with plenty of soap and water. [6]* If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. [6]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice. [6]

Conclusion

This compound stands out as a valuable and versatile intermediate in the field of pharmaceutical sciences. Its well-defined physicochemical properties, coupled with established and scalable synthesis protocols, make it an attractive starting material for complex drug development programs. The strategic placement of its chloro, methoxy, and nitrile functional groups provides chemists with a powerful tool to create diverse molecular entities with tailored pharmacological profiles. A thorough understanding of its chemistry, applications, and safety protocols, as outlined in this guide, is essential for leveraging its full potential in the ongoing quest for new and improved therapeutics.

References

- MySkinRecipes. 2-(3-Chloro-4-methoxyphenyl)acetonitrile. [Link]

- Google Patents. EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.

- 2a biotech. 2-(2-CHLORO-4-METHOXYPHENYL)ACETONITRILE. [Link]

- PrepChem.com. Synthesis of 3-chloro-4-methoxy-phenylacetonitrile. [Link]

- PubChem - NIH. Benzeneacetonitrile, 4-methoxy- | C9H9NO | CID 66031. [Link]

- Atul Ltd. para Methoxy phenyl aceto nitrile | CAS No. 104-47-2. [Link]

- ResearchGate. Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. [Link]

- National Library of Medicine.

- Google Patents. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

- Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

- European Patent Office. EP 3810602 B1 - COMPOUNDS. [Link]

- Google Patents. CN103172537A - Preparation of 2-(4-amino-chlorine5-methylphenyl)-2-(4-chlorphenyl)acetonitrile by using one-pot method.

- Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

- Queen's University Belfast.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound CAS#: 170737-93-6 [amp.chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. drughunter.com [drughunter.com]

- 5. prepchem.com [prepchem.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to (2-Chloro-4-methoxyphenyl)acetonitrile: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloro-4-methoxyphenyl)acetonitrile is a substituted phenylacetonitrile derivative that holds significant potential as a key intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. Its structural features, including the reactive nitrile group and the substituted aromatic ring, make it a versatile building block for the construction of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 170737-93-6 | [1] |

| Molecular Formula | C₉H₈ClNO | [1] |

| Molecular Weight | 181.62 g/mol | [1] |

| Appearance | White or dark brown powder | [1] |

| Melting Point | 42-44 °C | [1] |

| Boiling Point | 300.7 ± 27.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Solubility | Insoluble in water | [1] |

| XLogP3 | 2.19 | [1] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a multi-step process starting from commercially available precursors. The following protocol outlines a reliable synthetic route, providing a self-validating system for researchers.

Step 1: Methylation of 2-Chloro-4-hydroxybenzaldehyde to 2-Chloro-4-methoxybenzaldehyde

The initial step involves the protection of the hydroxyl group of 2-chloro-4-hydroxybenzaldehyde via methylation to yield the key intermediate, 2-chloro-4-methoxybenzaldehyde.

Protocol:

-

To a solution of 2-chloro-4-hydroxybenzaldehyde (1 equivalent) in N,N-dimethylformamide (DMF), add potassium carbonate (2 equivalents).

-

Add iodomethane (1.5 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature for 18 hours.

-

Upon completion (monitored by TLC), add water to the mixture and extract with ethyl acetate.

-

Wash the organic layer with saturated brine and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain 2-chloro-4-methoxybenzaldehyde.

Step 2: Reduction of 2-Chloro-4-methoxybenzaldehyde to (2-Chloro-4-methoxyphenyl)methanol

The aldehyde is then reduced to the corresponding alcohol, which serves as the direct precursor for the final cyanomethylation step.

Protocol:

-

Dissolve 2-chloro-4-methoxybenzaldehyde (1 equivalent) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) in portions.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield (2-Chloro-4-methoxyphenyl)methanol.

Step 3: Conversion of (2-Chloro-4-methoxyphenyl)methanol to this compound

The final step involves the conversion of the benzyl alcohol to the target nitrile. This can be achieved via a two-step, one-pot procedure involving the formation of the benzyl chloride followed by nucleophilic substitution with cyanide.

Protocol:

-

In a well-ventilated fume hood, dissolve (2-Chloro-4-methoxyphenyl)methanol (1 equivalent) in a suitable solvent such as dichloromethane.

-

Cool the solution to 0 °C and slowly add thionyl chloride (1.2 equivalents).

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until the starting material is consumed (monitored by TLC).

-

Carefully remove the solvent and excess thionyl chloride under reduced pressure. The crude 2-chloro-4-methoxybenzyl chloride should be used immediately in the next step.

-

Dissolve the crude benzyl chloride in dimethyl sulfoxide (DMSO).

-

In a separate flask, prepare a solution of sodium cyanide (1.5 equivalents) in DMSO. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

-

Slowly add the benzyl chloride solution to the sodium cyanide solution at room temperature.

-

Heat the reaction mixture to 40-50 °C and stir for 4-6 hours.

-

After cooling, pour the reaction mixture into ice water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Analytical Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons, and the methoxy protons.

-

Aromatic Protons: Three signals in the aromatic region (δ 6.8-7.4 ppm). Due to the substitution pattern, one proton will likely appear as a doublet, one as a doublet of doublets, and one as a singlet or a narrow doublet.

-

Methylene Protons (-CH₂CN): A singlet at approximately δ 3.7-3.9 ppm.

-

Methoxy Protons (-OCH₃): A singlet at approximately δ 3.8-4.0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Nitrile Carbon (-CN): A signal around δ 117-120 ppm.

-

Methylene Carbon (-CH₂CN): A signal around δ 20-25 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the methoxy group being the most downfield and the carbons ortho and para to the methoxy group being more upfield.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): An ion peak at m/z = 181, with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak at approximately 32% of the M⁺ peak intensity).

-

Fragmentation: Common fragmentation patterns would include the loss of the nitrile group and cleavage of the benzyl-cyanide bond.

Applications in Drug Discovery and Development

Substituted phenylacetonitriles are a class of compounds that have found significant utility as key intermediates in the synthesis of a variety of pharmaceuticals. Their importance is particularly pronounced in the development of cardiovascular drugs.

Role as a Precursor for Verapamil Analogues

The phenylacetonitrile moiety is a core structural feature of Verapamil, a widely used calcium channel blocker for the treatment of hypertension, angina, and cardiac arrhythmia. The synthesis of Verapamil and its analogues often involves the α-alkylation of a substituted phenylacetonitrile.

This compound, with its specific substitution pattern, represents a valuable starting material for the synthesis of novel Verapamil analogues. The introduction of a chlorine atom at the 2-position of the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting drug molecule. Medicinal chemists can utilize this intermediate to explore new chemical space and develop next-generation calcium channel blockers with improved efficacy, selectivity, or metabolic stability. The presence of the methoxy group at the 4-position is also a common feature in many bioactive phenylacetonitrile-derived compounds.

The general synthetic strategy involves the deprotonation of the benzylic carbon of this compound with a strong base, followed by reaction with a suitable alkylating agent containing the amino functionality required for the final drug structure. This approach offers a convergent and efficient route to a diverse library of potential drug candidates.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. The synthetic protocols outlined in this guide provide a clear and reproducible pathway for its preparation, while the discussion of its applications highlights its relevance as a starting material for the synthesis of novel cardiovascular agents. As the demand for new and improved therapeutics continues to grow, the strategic use of such well-defined building blocks will remain a cornerstone of modern medicinal chemistry.

References

Sources

Synthesis of (2-Chloro-4-methoxyphenyl)acetonitrile

An In-Depth Technical Guide to the

Abstract

(2-Chloro-4-methoxyphenyl)acetonitrile is a substituted phenylacetonitrile derivative that serves as a valuable intermediate in the synthesis of a variety of organic compounds, particularly in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the chloro, methoxy, and cyanomethyl groups on the benzene ring provides multiple reaction sites for further molecular elaboration. This guide provides a comprehensive overview of the principal synthetic routes to this compound, designed for researchers and professionals in chemical synthesis and drug development. We will explore methodologies including classical nucleophilic substitution, the Sandmeyer reaction, and modern transition metal-catalyzed cross-coupling reactions. Each section provides a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and the rationale behind procedural choices, ensuring a blend of theoretical understanding and practical applicability.

Introduction and Physicochemical Properties

This compound, with the chemical formula C₉H₈ClNO, is a crystalline solid at room temperature.[1][2] Its structure is characterized by a benzene ring substituted with a chlorine atom at position 2, a methoxy group at position 4, and an acetonitrile group at position 1. This arrangement makes it a key precursor for synthesizing more complex molecules, where the nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or used in various carbon-carbon bond-forming reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 170737-93-6 | [1] |

| Molecular Formula | C₉H₈ClNO | [1] |

| Molecular Weight | 181.62 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 42-44°C | [1][2] |

| Boiling Point | 300.7±27.0 °C at 760 mmHg | [1] |

| Water Solubility | Insoluble | [1][2] |

| Density | 1.2±0.1 g/cm³ | [1] |

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached from several distinct precursors, each with its own set of advantages and challenges. The selection of a particular route often depends on the availability of starting materials, scalability, and tolerance to other functional groups. The three primary pathways are:

-

Nucleophilic Substitution: A direct S_N2 reaction involving the displacement of a halide from 2-chloro-4-methoxybenzyl halide with a cyanide salt. This is often the most straightforward and high-yielding approach.

-

The Sandmeyer Reaction: A classic transformation of an amino group on the aromatic ring into a nitrile via a diazonium salt intermediate, starting from 2-chloro-4-methoxyaniline.[3][4]

-

Transition Metal-Catalyzed Cyanation: A modern approach that involves the cross-coupling of a di-substituted aryl halide with a cyanide source, catalyzed by a palladium or nickel complex.[5][6]

Sources

(2-Chloro-4-methoxyphenyl)acetonitrile starting materials

An In-depth Technical Guide to the Starting Materials for (2-Chloro-4-methoxyphenyl)acetonitrile

Abstract

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds, prized for its specific substitution pattern which serves as a foundational scaffold for more complex molecular architectures. This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the selection of commercially viable starting materials and the chemical logic underpinning the multi-step synthesis. We will dissect a robust and logical synthetic pathway, offering detailed, field-tested protocols for each transformation, from the initial electrophilic aromatic substitution to the final nucleophilic cyanation. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries, providing the technical foundation required to approach the synthesis of this key intermediate with confidence and scientific rigor.

Introduction: Strategic Importance of the Target Molecule

Phenylacetonitrile derivatives are a cornerstone of medicinal chemistry, serving as critical precursors for a wide range of therapeutic agents.[1] The title compound, this compound, is of particular interest due to its unique arrangement of functional groups: a chloro substituent, a methoxy group, and a cyanomethyl moiety. This specific constellation of atoms is leveraged in the synthesis of complex molecules, including intermediates for analgesics and antidepressants. For instance, related chloro-methoxyphenyl acetonitrile structures are key intermediates in the synthesis of compounds like 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol, a structural analog related to the widely-used antidepressant Venlafaxine.[2]

The strategic challenge in synthesizing this molecule lies in the controlled, regioselective introduction of three different functional groups onto the benzene ring. The selection of the initial starting material is therefore the most critical decision, dictating the overall efficiency, cost-effectiveness, and scalability of the entire synthetic sequence. This guide focuses on a logical, retrosynthetic approach that begins with a simple, commercially available substituted benzene.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of this compound points to the formation of the C-CN bond via a nucleophilic substitution as the final key step. This is a reliable and high-yielding transformation, making the immediate precursor, 2-chloro-4-methoxybenzyl chloride , a strategic target.

The benzyl chloride can be readily accessed from the corresponding 2-chloro-4-methoxybenzyl alcohol through a standard chlorination reaction. This alcohol, in turn, is the product of a straightforward reduction of 2-chloro-4-methoxybenzaldehyde . The core of the synthetic challenge, therefore, lies in the efficient and regioselective synthesis of this key aldehyde.

The substitution pattern of the aldehyde (chloro at C2, methoxy at C4) strongly suggests a formylation reaction on a 3-chloroanisole precursor. The methoxy group is a powerful ortho-, para-directing group in electrophilic aromatic substitution. Due to steric hindrance from the methoxy group itself, electrophilic attack is heavily favored at the para position, leading to the desired 2-chloro-4-formyl substitution pattern with high regioselectivity.[3]

This retrosynthetic strategy, starting from 3-chloroanisole, represents the most direct and industrially scalable approach.

Diagram 1: Retrosynthetic Pathway A visual breakdown of the synthetic strategy.

Synthesis of Key Intermediates: Protocols and Scientific Rationale

This section details the synthesis of the crucial aldehyde, alcohol, and benzyl chloride intermediates, starting from 3-chloroanisole.

Key Starting Material: 2-Chloro-4-methoxybenzaldehyde via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the premier choice for the formylation of electron-rich aromatic rings such as anisoles.[4][5] The reaction utilizes a pre-formed electrophile, the Vilsmeier reagent (a chloroiminium salt), generated from N,N-dimethylformamide (DMF) and an acid chloride, typically phosphorus oxychloride (POCl₃).[6] This electrophile is moderately reactive, enabling selective formylation of activated rings without affecting less reactive ones.

Causality: The choice of 3-chloroanisole as the starting material is deliberate. The methoxy group is a strong activating and ortho-, para-directing group due to its ability to donate electron density into the ring via resonance. The chloro group is a deactivating but also ortho-, para-directing group. The directing effects align, but the powerful activating nature of the methoxy group dominates the regiochemical outcome. The electrophile will preferentially attack the positions ortho and para to the methoxy group. The para position (C4 relative to the methoxy group) is sterically unhindered, making it the primary site of formylation, yielding the desired 2-chloro-4-methoxybenzaldehyde with high purity.[5]

Experimental Protocol 1: Synthesis of 2-Chloro-4-methoxybenzaldehyde

-

Reagent Preparation: In a three-necked, oven-dried 1 L round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (160 mL, 2.0 mol).

-

Vilsmeier Reagent Formation: Cool the flask to 0°C in an ice-water bath. Slowly add phosphorus oxychloride (POCl₃) (102 mL, 1.1 mol) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Aromatic Substrate Addition: Add 3-chloroanisole (142.5 g, 1.0 mol) dropwise to the cold Vilsmeier reagent solution over 60 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up and Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto 1 kg of crushed ice with vigorous stirring.

-

Hydrolysis and Neutralization: Heat the aqueous mixture to 50-60°C for 1 hour to ensure complete hydrolysis of the iminium intermediate. Cool the mixture back to room temperature and neutralize by slowly adding a 30% aqueous sodium hydroxide solution until the pH reaches 6-7.

-

Extraction and Purification: Extract the aqueous mixture with dichloromethane (3 x 300 mL). Combine the organic layers, wash with water (2 x 200 mL) and then with brine (200 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from an ethanol/water mixture to yield pure 2-chloro-4-methoxybenzaldehyde.

Reduction to 2-Chloro-4-methoxybenzyl alcohol

The reduction of the aromatic aldehyde to the corresponding benzyl alcohol is a standard transformation. Sodium borohydride (NaBH₄) is the reagent of choice due to its high chemoselectivity for aldehydes and ketones, its operational simplicity, and its safety profile compared to more powerful reducing agents like lithium aluminum hydride.

Causality: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during the aqueous work-up to yield the primary alcohol. Methanol or ethanol are excellent solvents as they readily dissolve the aldehyde and NaBH₄, and can also serve as the proton source for the final alkoxide quenching.

Experimental Protocol 2: Synthesis of 2-Chloro-4-methoxybenzyl alcohol

-

Setup: In a 1 L round-bottom flask, dissolve 2-chloro-4-methoxybenzaldehyde (170.5 g, 1.0 mol) in methanol (500 mL).

-

Reduction: Cool the solution to 0-5°C in an ice bath. Add sodium borohydride (NaBH₄) (19 g, 0.5 mol) portion-wise over 30-45 minutes, maintaining the temperature below 10°C.

-

Reaction: Stir the mixture at room temperature for 2-3 hours after the addition is complete. Monitor for the disappearance of the aldehyde by TLC.

-

Quenching and Work-up: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the solution is neutral (pH ~7) and gas evolution ceases.

-

Solvent Removal: Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Add water (300 mL) to the residue and extract the product with ethyl acetate (3 x 250 mL).

-

Purification: Combine the organic extracts, wash with brine (200 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude benzyl alcohol, which is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization or column chromatography.

Chlorination to 2-Chloro-4-methoxybenzyl chloride

The conversion of the benzyl alcohol to the corresponding benzyl chloride is a crucial activation step for the final cyanation. Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation.

Causality: The reaction mechanism involves the initial formation of a chlorosulfite ester intermediate from the alcohol and SOCl₂. This intermediate is unstable; the chloride ion released during its formation then acts as a nucleophile, attacking the benzylic carbon in an Sₙ2-type mechanism. The leaving group (SO₂ + Cl⁻) is excellent because the sulfur dioxide is a gas, which drives the reaction to completion according to Le Châtelier's principle. A small amount of a base like pyridine or DMF can be used to catalyze the reaction, but it often proceeds well without.

Experimental Protocol 3: Synthesis of 2-Chloro-4-methoxybenzyl chloride

-

Setup: In an oven-dried 500 mL flask equipped with a stirrer, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas), add 2-chloro-4-methoxybenzyl alcohol (172.5 g, 1.0 mol) and anhydrous dichloromethane (250 mL).

-

Reagent Addition: Cool the solution to 0°C. Add thionyl chloride (SOCl₂) (80 mL, 1.1 mol) dropwise over 30 minutes.

-

Reaction: After addition, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours, until gas evolution ceases and TLC analysis indicates complete conversion of the alcohol.

-

Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into 300 mL of ice-cold saturated sodium bicarbonate solution to neutralize excess thionyl chloride and HCl.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL).

-

Purification: Combine the organic layers, wash with brine (150 mL), and dry over anhydrous calcium chloride. Filter and remove the solvent under reduced pressure to yield the crude 2-chloro-4-methoxybenzyl chloride. This product is often used directly in the next step without further purification, as it can be unstable to heat or silica gel.

Final Product Synthesis: this compound

The final step is a nucleophilic substitution reaction where the chloride of the benzyl chloride is displaced by a cyanide anion. This is a classic Sₙ2 reaction and is generally efficient for benzylic halides.

Causality: The benzylic carbon is highly susceptible to Sₙ2 attack due to the stabilizing effect of the adjacent aromatic ring on the transition state. Sodium or potassium cyanide are excellent sources of the nucleophilic cyanide ion (CN⁻). Polar aprotic solvents like DMSO or acetone are ideal for this reaction as they solvate the cation (Na⁺ or K⁺) but leave the cyanide anion relatively "bare" and highly nucleophilic, accelerating the reaction rate.[7] The addition of a catalytic amount of sodium iodide can further increase the reaction rate via the Finkelstein reaction, where the more reactive benzyl iodide is formed in situ.

Diagram 2: Final Cyanation Workflow A flowchart for the synthesis of the target molecule.

Experimental Protocol 4: Synthesis of this compound

-

Setup: In a 1 L flask, prepare a solution of sodium cyanide (NaCN) (54 g, 1.1 mol) in anhydrous dimethyl sulfoxide (DMSO) (400 mL). Caution: Cyanides are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Reagent Addition: Gently warm the cyanide solution to 40°C. Add a solution of the crude 2-chloro-4-methoxybenzyl chloride (~1.0 mol) in 100 mL of DMSO dropwise over 1 hour, maintaining the reaction temperature between 40-50°C.

-

Reaction: After the addition is complete, stir the reaction mixture at 50-60°C for 4-6 hours. Monitor the reaction by TLC until the benzyl chloride spot has disappeared.

-

Work-up: Cool the reaction mixture to room temperature and pour it into 1.5 L of cold water with stirring.

-

Extraction: Extract the product from the aqueous mixture using ethyl acetate (3 x 400 mL).

-

Purification: Combine the organic layers and wash with water (2 x 300 mL) to remove residual DMSO, followed by a wash with brine (300 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from isopropanol to yield pure this compound.

Data Summary

The following table summarizes the key starting materials and reagents required for the described synthetic pathway.

| Step | Starting Material | Key Reagents | Typical Yield | Product |

| 1 | 3-Chloroanisole | POCl₃, DMF | 75-85% | 2-Chloro-4-methoxybenzaldehyde |

| 2 | 2-Chloro-4-methoxybenzaldehyde | NaBH₄, Methanol | 90-98% | 2-Chloro-4-methoxybenzyl alcohol |

| 3 | 2-Chloro-4-methoxybenzyl alcohol | SOCl₂, Dichloromethane | >90% (crude) | 2-Chloro-4-methoxybenzyl chloride |

| 4 | 2-Chloro-4-methoxybenzyl chloride | NaCN, DMSO | 80-90% | This compound |

Conclusion

The synthesis of this compound is most effectively and logically approached through a four-step sequence starting from the commercially available and inexpensive starting material, 3-chloroanisole . This pathway relies on a series of robust, well-understood, and scalable chemical transformations: Vilsmeier-Haack formylation, borohydride reduction, thionyl chloride-mediated chlorination, and nucleophilic cyanation. The high regioselectivity of the initial formylation step is the key to the success of the entire sequence, providing a reliable method for constructing the required substitution pattern. The protocols described herein are designed to be self-validating, with clear endpoints and purification procedures, providing a solid foundation for any research or process development team tasked with producing this important pharmaceutical intermediate.

References

- Mikhaleva, A. I., et al. (2009). An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis, 587-590.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.

- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- Indian Journal of Chemistry. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.

- University of Wisconsin-Madison. (n.d.). Experiment 13: Friedel-Crafts Acylation.

- Acme Synthetic Chemicals. (n.d.). 2-Chloro-4-methoxy-1-methylbenzene.

- PubChem. (n.d.). 2-Chloro-4-methoxytoluene.

- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

- Google Patents. (1977). US Patent 4,056,509A: Preparation of benzyl cyanides.

- YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.

- ResearchGate. (2013). Indirect Electrochemical Oxidation of p-Methoxy-Toluene to p-Methoxy-Benzaldehyde Using Ceric Methanesulphonate: A Scale-up Study.

- Google Patents. (1957). US Patent 2,783,265A: Preparation of phenylacetonitriles.

- ResearchGate. (1999). Selective oxidation of p-methoxytoluene to p-methoxybenzaldehyde over supported vanadium oxide catalysts.

- Google Patents. (2011). CN Patent 102020587A: The synthetic method of 2-methoxy-4-cyanobenzaldehyde.

- Lab Alley. (n.d.). Acetonitrile in the Pharmaceutical Industry.

- Google Patents. (2014). CN Patent 102627591B: Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

- Google Patents. (2012). CN Patent 102557903A: Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.

- Google Patents. (2017). CN Patent 106518630A: Method for synthesizing 6-chloro-2-methoxytoluene.

- European Patent Office. (2021). EP 3810602 B1: Compounds.

- Google Patents. (2007). EP Patent 1249447B1: Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.

- Google Patents. (2013). CN Patent 103172537A: Preparation of 2-(4-amino-chlorine5-methylphenyl)-2-(4-chlorphenyl)acetonitrile by using one-pot method.

- MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules, 28(8), 3535.

- PubChem. (n.d.). 2-Chloro-4-methoxybenzaldehyde.

- Organic Syntheses. (1956). p-METHOXYPHENYLACETONITRILE. Org. Synth., 36, 50.

- Organic Syntheses. (1971). p-TOLYLSULFONYLDIAZOMETHANE. Org. Synth., 51, 66.

- Google Patents. (2022). CN Patent 114920634A: Method for synthesizing p-methoxybenzaldehyde.

Sources

- 1. laballey.com [laballey.com]

- 2. EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of (2-Chloro-4-methoxyphenyl)acetonitrile

Introduction

(2-Chloro-4-methoxyphenyl)acetonitrile is a substituted aromatic compound with applications as a building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. Its chemical structure, featuring a chlorinated and methoxylated phenyl ring attached to an acetonitrile moiety, gives rise to a distinct spectroscopic signature. Accurate structural elucidation is paramount for its use in research and development, and proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary analytical technique for this purpose.

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. It is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural characterization of organic molecules. This document will delve into the theoretical underpinnings of the predicted spectrum, offer a detailed experimental protocol for data acquisition, and present a logical framework for spectral interpretation.

Pillar 1: The Scientific Foundation of ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of its hydrogen nuclei (protons). The resulting spectrum is a plot of radiofrequency signal intensity against chemical shift, which reveals four key pieces of information:

-

Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the protons. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift (to lower ppm values).[1]

-

Integration: The area under each signal is proportional to the number of protons giving rise to that signal. This provides a ratio of the different types of protons in the molecule.[2]

-

Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., a singlet, doublet, triplet) is caused by the magnetic influence of neighboring, non-equivalent protons. The multiplicity is described by the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.

-

Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), is the coupling constant. It is a measure of the strength of the magnetic interaction between coupled protons and is independent of the spectrometer's magnetic field strength.

A thorough analysis of these four parameters allows for the unambiguous assignment of each proton in a molecule, thereby confirming its structure.

Pillar 2: Predicted ¹H NMR Spectrum of this compound

While an experimentally acquired spectrum for this compound is not publicly available in the searched literature, a highly accurate prediction can be made based on the known ¹H NMR data of structurally analogous compounds and the well-established effects of substituents on aromatic systems.

Molecular Structure and Proton Environments:

The structure of this compound has four distinct proton environments, as illustrated below:

Sources

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of (2-Chloro-4-methoxyphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. Among its variants, ¹³C NMR provides a detailed carbon framework of a molecule, which is critical in the fields of chemical research and pharmaceutical development. This guide offers a comprehensive exploration of the ¹³C NMR data for (2-Chloro-4-methoxyphenyl)acetonitrile, a substituted aromatic compound. We will delve into the theoretical underpinnings of its ¹³C NMR spectrum, provide a detailed assignment of chemical shifts, outline a robust experimental protocol for data acquisition, and interpret the spectral data in the context of substituent effects. This document is intended to serve as a practical resource for scientists engaged in the synthesis and characterization of related molecular entities.

Introduction: The Significance of ¹³C NMR in Structural Analysis

Carbon-13 NMR spectroscopy is a powerful method for determining the number and types of carbon atoms in a molecule. Unlike ¹H NMR, where spin-spin coupling can lead to complex multiplets, ¹³C NMR spectra are typically acquired under proton-decoupled conditions, resulting in a single peak for each unique carbon atom. The chemical shift of each carbon is highly sensitive to its local electronic environment, providing valuable insights into the functional groups and overall structure of the molecule. For a molecule such as this compound, ¹³C NMR is indispensable for confirming the substitution pattern on the benzene ring and verifying the presence of the nitrile and methoxy functionalities.

Predicted ¹³C NMR Spectral Data for this compound

Due to the asymmetrical nature of the di-substitution on the benzene ring, all six aromatic carbons in this compound are chemically non-equivalent and are expected to produce distinct signals.[1] Additionally, the acetonitrile (CH₂CN) and methoxy (OCH₃) groups will each contribute characteristic signals. Based on established chemical shift ranges and the known effects of chloro and methoxy substituents on benzene rings, a predicted ¹³C NMR spectrum can be tabulated.[2][3][4]

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C1 (C-CH₂CN) | ~125 | Aromatic carbon attached to an alkyl group, influenced by ortho-chloro and para-methoxy groups. |

| C2 (C-Cl) | ~130 | Aromatic carbon directly bonded to the electronegative chlorine atom, leading to a downfield shift. |

| C3 | ~115 | Aromatic carbon ortho to the electron-donating methoxy group, resulting in an upfield shift. |

| C4 (C-OCH₃) | ~160 | Aromatic carbon bonded to the oxygen of the methoxy group, significantly deshielded. |

| C5 | ~116 | Aromatic carbon meta to the chloro group and ortho to the methoxy group. |

| C6 | ~130 | Aromatic carbon ortho to the chloro group and meta to the methoxy group. |

| CH₂CN | ~20 | Benzylic carbon, typically found in the aliphatic region.[3] |

| CN | ~117 | Nitrile carbon, with a characteristic chemical shift. |

| OCH₃ | ~56 | Methoxy carbon, a typical value for this functional group.[5] |

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and experimental conditions.

Experimental Protocol for ¹³C NMR Data Acquisition

Obtaining a high-quality ¹³C NMR spectrum requires careful sample preparation and parameter selection. The following protocol provides a standardized workflow.[6]

Sample Preparation

-

Compound Purity: Ensure the this compound sample is of high purity to avoid signals from impurities.

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Chloroform-d (CDCl₃) is a common choice for many organic molecules. The residual solvent peak for CDCl₃ appears as a triplet at approximately 77.23 ppm.[7][8]

-

Concentration: Prepare a solution of approximately 20-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

Spectrometer Setup and Data Acquisition

The following diagram illustrates the general workflow for acquiring a ¹³C NMR spectrum.

Caption: Experimental workflow for ¹³C NMR spectroscopy.

Key Acquisition Parameters

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5-7 times the longest T₁) is necessary.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A range of 128 to 1024 scans is common, depending on the sample concentration.

-

Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -25 to 225 ppm) is adequate to cover the expected chemical shifts.

Interpretation of the ¹³C NMR Spectrum: Substituent Effects

The chemical shifts of the aromatic carbons in this compound are governed by the electronic effects of the chloro and methoxy substituents.

-

Methoxy Group (-OCH₃): This is a strong electron-donating group through resonance (mesomeric effect) and weakly electron-withdrawing through induction. The resonance effect dominates, leading to increased electron density at the ortho and para positions. This results in an upfield shift (lower ppm) for the carbons ortho (C3 and C5) and para to the methoxy group. The carbon directly attached to the oxygen (C4) is significantly deshielded due to the electronegativity of oxygen.

-

Chloro Group (-Cl): Chlorine is an electronegative atom and is thus electron-withdrawing through induction. It also has lone pairs that can be donated through resonance, but for halogens, the inductive effect is generally stronger. This leads to a deshielding (downfield shift) of the directly attached carbon (C2) and, to a lesser extent, the ortho and para carbons.

The interplay of these effects from both substituents determines the final chemical shift of each aromatic carbon.

The following diagram visualizes the electronic effects of the substituents on the benzene ring.

Caption: Electronic effects of substituents on the aromatic ring.

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of structural information. A thorough understanding of chemical shift theory, substituent effects, and proper experimental technique allows for an unambiguous assignment of all carbon signals. This guide provides a foundational framework for researchers and professionals working with this and structurally related compounds, enabling confident structural verification and characterization.

References

- Spectral Characteristics of the Benzene Ring. (2015, July 18). Chemistry LibreTexts. [Link]

- Summary of C13-NMR Interpretation. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]

- Obtaining and Analyzing NMR Spectra of Substituted Benzenes for Carbon Assignment. (2012, February 2). Docsity. [Link]

- ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (n.d.).

- Interpretation of ¹³C NMR Spectra. (n.d.).

- Benzeneacetonitrile, 4-methoxy-. (n.d.). PubChem. [Link]

- A guide to ¹³C NMR chemical shift values. (2015). Compound Interest. [Link]

- ¹³C NMR Chemical Shifts. (2022, March 9).

- NMR Spectroscopy :: ¹³C NMR Chemical Shifts. (2021, October 20).

- Pekar, F., & Marek, R. (2013). Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 635–642. [Link]

- Rajasekaran, K., Gnanasekaran, C., & Wong, T. C. (1987). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(3), 207-211. [Link]

- 6.5: Interpreting C-13 NMR Spectra. (2023, February 11). Chemistry LibreTexts. [Link]

- The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. (n.d.).

- Comparison of the substituent effects on the ¹³C NMR with the ¹H NMR chemical shifts of CH=N in substituted benzylideneanilines. (n.d.).

- ¹³C NMR Chemical Shift Table. (n.d.). [Link]

- 4-Methoxyphenylacetonitrile - Optional[¹³C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

- NMR Solvent d

- G., M. A., & R., A. J. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 793-797. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

- ¹³C | acetonitrile-d3 | NMR Chemical Shifts. (n.d.). NMRS.io. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. docsity.com [docsity.com]

- 7. chem.washington.edu [chem.washington.edu]

- 8. eurisotop.com [eurisotop.com]

An In-depth Technical Guide to the Infrared Spectrum of (2-Chloro-4-methoxyphenyl)acetonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of (2-Chloro-4-methoxyphenyl)acetonitrile, a substituted aromatic nitrile of interest in synthetic chemistry. By deconstructing the molecule into its constituent functional groups, we will predict and interpret its characteristic absorption bands. This document explains the causal relationships between molecular structure and vibrational frequencies, outlines a robust experimental protocol using Attenuated Total Reflectance (ATR)-FTIR, and provides a framework for spectral interpretation grounded in established spectroscopic principles.

Molecular Structure and Vibrational Probes

The structure of this compound incorporates several key functional groups, each with distinct vibrational modes that are IR-active. A thorough analysis of these groups is fundamental to interpreting the compound's IR spectrum.

-

Aromatic System: A 1,2,4-trisubstituted benzene ring.

-

Nitrile Group (-C≡N): An excellent vibrational probe due to its strong, sharp absorption in a relatively uncongested spectral region.[1]

-

Aryl Chloride (C-Cl): A halogen substituent whose stretching frequency is sensitive to its local environment.

-

Aryl Ether (-OCH₃): A methoxy group attached to the aromatic ring.

-

Methylene Bridge (-CH₂-): A saturated carbon linker connecting the nitrile group to the aromatic ring.

The spatial arrangement of these groups dictates the final appearance of the IR spectrum, creating a unique molecular "fingerprint."

Caption: Molecular structure of this compound.

Experimental Protocol: ATR-FTIR Spectroscopy

For obtaining a high-quality IR spectrum of a solid sample like this compound, Attenuated Total Reflectance (ATR) is the preferred modern technique over traditional methods like KBr pellets or Nujol mulls.[2] Its primary advantages are minimal sample preparation, speed, and reproducibility.[3]

Causality Behind Experimental Choices:

The ATR technique relies on the principle of total internal reflection. An infrared beam is passed through an internal reflection element (IRE), typically a diamond or zinc selenide crystal, creating an evanescent wave that penetrates a small distance into the sample placed in tight contact with the crystal surface.[2][4] This penetration depth is on the order of micrometers. The evanescent wave is absorbed at specific frequencies corresponding to the sample's vibrational modes, and the attenuated beam is then directed to the detector. This surface-sensitive approach eliminates the need for sample dilution and the potential for scattering issues inherent in transmission methods with solid powders.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR-FTIR spectrometer has been powered on and allowed to stabilize.

-

Background Spectrum: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe. Record a background spectrum. This is a critical self-validating step that subtracts the absorbance from ambient CO₂ and water vapor, as well as any intrinsic absorbance from the IRE, ensuring the final spectrum is solely that of the sample.

-

Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring complete coverage of the sampling area.

-

Apply Pressure: Swing the pressure arm into place and apply consistent pressure to the sample. This ensures intimate contact between the sample and the crystal, which is essential for a strong, high-quality signal.

-

Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Cleaning: After analysis, retract the pressure arm, and carefully clean the sample powder from the crystal surface using a soft brush and a solvent-moistened wipe.

Caption: Workflow for acquiring an IR spectrum using ATR-FTIR.

In-depth Spectral Interpretation

The IR spectrum is typically analyzed in two main parts: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

Functional Group Region (4000 cm⁻¹ – 1500 cm⁻¹)

This region contains characteristic stretching vibrations for most key functional groups.

-

Aromatic and Aliphatic C-H Stretching (3100 cm⁻¹ - 2850 cm⁻¹):

-

Aromatic =C-H Stretch: Weak to medium sharp bands are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, corresponding to the stretching of the C-H bonds on the benzene ring.[5][6]

-

Aliphatic -C-H Stretch: Stronger bands corresponding to the asymmetric and symmetric stretching of the methylene (-CH₂-) and methoxy (-CH₃) groups will appear just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range.[5]

-

-

Nitrile -C≡N Stretching (ca. 2230 cm⁻¹):

-

The C≡N triple bond stretch is one of the most diagnostic peaks in the spectrum. For aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹.[7] The conjugation with the aromatic ring slightly weakens the triple bond, lowering its stretching frequency compared to saturated aliphatic nitriles (2260-2240 cm⁻¹).[7][8] Expect a sharp, strong-to-medium intensity peak in this region. The intensity arises from the large change in dipole moment during the stretching vibration of the polar C≡N bond.[7]

-

-

Aromatic C=C Ring Stretching (1600 cm⁻¹ - 1450 cm⁻¹):

Fingerprint Region (<1500 cm⁻¹)

This region is rich with complex bending and stretching vibrations that are unique to the overall molecular structure.

-

Aliphatic C-H Bending (ca. 1465 cm⁻¹):

-

The scissoring (bending) vibration of the methylene (-CH₂-) group is expected to appear around 1465 cm⁻¹.[5] This may overlap with one of the aromatic ring modes.

-

-

Aryl Ether C-O Stretching (ca. 1250 cm⁻¹ and 1040 cm⁻¹):

-

Aromatic C-H Out-of-Plane (OOP) Bending (ca. 850-800 cm⁻¹):

-